1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene
Description
Properties
Molecular Formula |
C11H14ClFO |
|---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
DQXKIVRBWDYALW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Formation of Aryl Grignard Reagents
The synthesis begins with the preparation of a brominated aromatic precursor, such as 3-ethoxy-2-fluorobromobenzene. Under nitrogen protection, magnesium metal reacts with the bromide in tetrahydrofuran (THF) to form the corresponding Grignard reagent. Iodine is often employed as an initiator to accelerate this exothermic reaction, which typically proceeds at 30–40°C.
Reaction Conditions:
- Solvent: Anhydrous THF
- Temperature: 0–60°C (optimized at 30–40°C)
- Initiator: Iodine (0.5–1.0 mol%)
Kumada Cross-Coupling with 1-Bromo-3-chloropropane
The Grignard reagent undergoes a nickel-catalyzed coupling with 1-bromo-3-chloropropane to introduce the chloropropyl sidechain. This step leverages the nucleophilicity of the aryl-magnesium bromide to displace the bromide on the alkyl chain, forming a carbon-carbon bond.
Optimized Parameters:
- Catalyst: Nickel(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe)
- Molar Ratio: 1:1 (Grignard:alkyl halide)
- Yield: 82–88%
Challenges:
- Competing side reactions, such as homocoupling of the Grignard reagent, necessitate strict temperature control (-40 to -20°C during reagent addition).
- Residual magnesium salts require aqueous workup (10% HCl) to isolate the product.
Boronic Acid Intermediate Route
Synthesis of 3-Ethoxy-2-fluorophenylboronic Acid
Adapting methodologies from liquid crystal intermediate synthesis, the brominated precursor reacts with trimethyl borate to form a boronic acid. This intermediate serves as a versatile building block for Suzuki-Miyaura couplings, though its application here focuses on subsequent oxidation to phenolic derivatives.
Procedure:
Oxidative Functionalization
The boronic acid is oxidized with hydrogen peroxide (30–50%) in methanol to introduce hydroxyl groups, though this step is omitted in the target compound’s synthesis. Instead, the intermediate’s reactivity highlights the potential for late-stage chloropropyl incorporation via electrophilic substitution.
Oxidation Conditions:
Nucleophilic Aromatic Substitution (SNAr)
Direct Displacement of Activated Leaving Groups
In cases where the aromatic ring is sufficiently activated (e.g., by electron-donating ethoxy groups), 3-chloropropylthiol or amines can displace para-nitro or fluoro substituents. However, the deactivating effect of the fluorine atom at position 2 complicates this route, necessitating harsh conditions (e.g., 120°C in DMF).
Limitations:
- Low regioselectivity due to competing meta substitution.
- Byproducts from over-alkylation or ring dehalogenation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
To enhance scalability, continuous flow systems minimize thermal gradients during exothermic steps like Grignard formation. A two-stage reactor design separates reagent mixing (0–10°C) from coupling (20–30°C), achieving 89% yield with 99% conversion.
Advantages Over Batch Processing:
- Reduced reaction time (2–4 hours vs. 8–12 hours).
- Improved safety profile via automated temperature control.
Solvent Recycling and Waste Management
THF recovery via distillation reduces production costs and environmental impact. A closed-loop system reclaims >95% of solvent, while aqueous waste (containing Mg salts) is neutralized with sodium bicarbonate prior to disposal.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Kumada Coupling | 82–88 | 98–99 | High | 120–150 |
| Boronic Acid Pathway | 75–80 | 94–95 | Moderate | 90–110 |
| SNAr | 50–60 | 85–90 | Low | 200–250 |
The Kumada coupling offers the best balance of yield and scalability, though boronic acid routes remain cost-effective for small-scale applications. SNAr is limited to niche cases requiring minimal fluorine participation.
Mechanistic Insights and Byproduct Formation
Competing Pathways in Kumada Coupling
The nickel catalyst’s oxidative addition into the C-Br bond of 1-bromo-3-chloropropane generates a Ni(II) intermediate, which undergoes transmetallation with the Grignard reagent. Reductive elimination forms the C-C bond, releasing the product and regenerating the catalyst.
Major Byproducts:
- Homocoupled biaryl (2–5%) from aryl Grignard dimerization.
- Unreacted alkyl halide (3–7%) due to incomplete conversion.
Role of Fluorine in Steric Hindrance
The fluorine atom at position 2 creates steric and electronic effects that slow nucleophilic attack at position 1. Computational models (DFT) indicate a 15–20% increase in activation energy compared to non-fluorinated analogs, necessitating higher reaction temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-(3-aminopropyl)-3-ethoxy-2-fluorobenzene or 1-(3-thiopropyl)-3-ethoxy-2-fluorobenzene can be formed.
Oxidation Products: Products such as 3-ethoxy-2-fluorobenzaldehyde or 3-ethoxy-2-fluorobenzoic acid can be obtained.
Reduction Products: Products such as 1-(3-hydroxypropyl)-3-ethoxy-2-fluorobenzene can be formed.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Additionally, the compound may modulate signaling pathways by interacting with receptors on the cell surface.
Comparison with Similar Compounds
Table 1: Substituent Effects on Aromatic Systems
Key Observations :
Key Observations :
- The target compound likely requires similar alkylation conditions (e.g., KI catalysis, polar aprotic solvents) due to the chloropropyl group’s reactivity .
- Steric effects from ethoxy substituents may necessitate higher temperatures or prolonged reaction times compared to less hindered analogs like 1-(3-chloropropoxy)-4-fluorobenzene .
Biological Activity
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene is an organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery and therapeutic applications.
Chemical Structure and Properties
The compound features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom. These structural components contribute to its lipophilicity and reactivity, influencing its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClF |
| Molecular Weight | Approximately 240.7 g/mol |
| Solubility | Moderate solubility in organic solvents |
The biological activity of 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene is primarily attributed to its interaction with various enzymes and receptors:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory effects.
- Receptor Binding : Its structural features allow it to bind to receptors, modulating their activity. The presence of the fluorine atom enhances binding affinity and specificity for certain targets, which is crucial for therapeutic efficacy.
Anticancer Properties
Research indicates that 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene exhibits anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cells by inducing apoptosis. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It may exert these effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This mechanism is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study investigated the effects of 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene on various cancer cell lines, including breast and colon cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
-
Anti-inflammatory Activity in Animal Models :
- In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Future Research Directions
Further studies are needed to elucidate the precise molecular targets and pathways influenced by 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene. Potential research avenues include:
- Mechanistic Studies : Investigating the specific enzymes and receptors involved in its biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
- Analog Development : Synthesizing derivatives to enhance potency and selectivity.
Q & A
Q. What are the optimal synthetic routes for 1-(3-chloropropyl)-3-ethoxy-2-fluorobenzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:
- Step 1: Start with 3-ethoxy-2-fluorobenzene and introduce the chloropropyl group via Friedel-Crafts alkylation using 1-chloro-3-iodopropane (or similar reagents) under anhydrous AlCl₃ catalysis .
- Step 2: Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or THF) to balance reactivity and steric hindrance from the ethoxy/fluoro substituents.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98%) .
Q. Key Variables Affecting Yield
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | ↑ Yield at 70°C | |
| Catalyst (AlCl₃) | 1.2–1.5 eq | Excess → Side products | |
| Solvent | Anhydrous DCM/THF | Polar aprotic → ↑ Reactivity |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR Analysis: Use ¹H/¹³C NMR (CDCl₃) to confirm substitution patterns. The ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and fluorine (¹⁹F NMR, δ -110 to -120 ppm) provide distinct signals .
- Mass Spectrometry: High-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 246.05) and fragmentation patterns .
- Computational Modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on ring reactivity) .
Advanced Research Questions
Q. How can trace impurities (e.g., genotoxic derivatives) be quantified during synthesis?
Methodological Answer:
Q. What strategies resolve contradictory data in reaction mechanisms involving the chloropropyl group?
Methodological Answer:
- Kinetic Isotope Studies: Use deuterated analogs (e.g., CD₃CH₂Cl) to track reaction pathways (SN1 vs. SN2).
- Competitive Experiments: Compare reactivity with alternative substrates (e.g., bromopropyl vs. iodopropyl) under identical conditions .
- In Situ Monitoring: ReactIR or Raman spectroscopy to detect intermediates (e.g., carbocation formation in Friedel-Crafts) .
Q. How does the compound’s stability vary under thermal or photolytic stress?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC to identify decomposition onset (expected >150°C). Store under inert gas (N₂/Ar) to prevent oxidation .
- Photolytic Degradation: Expose to UV light (254 nm) and monitor via HPLC for byproducts (e.g., dechlorinated or defluorinated derivatives) .
- pH Stability: Test in buffered solutions (pH 3–10). Acidic conditions may hydrolyze the ethoxy group (confirmed by GC-MS) .
Q. What ecological toxicity assessments are recommended for this compound?
Methodological Answer:
- Acute Toxicity: Use Daphnia magna 48-hour immobilization assays (OECD 202).
- Bioaccumulation Potential: Calculate log P (predicted ~3.2) and compare to EPA guidelines (log P > 3.5 indicates high risk) .
- Degradation Studies: Perform OECD 301B (ready biodegradability) to assess persistence in soil/water .
Q. How do substituents (chloro, ethoxy, fluoro) influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: The fluorine atom meta to the chloropropyl group directs palladium catalysis to the para position. Use Pd(PPh₃)₄ with arylboronic acids (yield: 60–75%) .
- Electronic Effects: Hammett constants (σₚ for F = +0.06, Cl = +0.23) predict regioselectivity in electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
